Kaliumlactat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

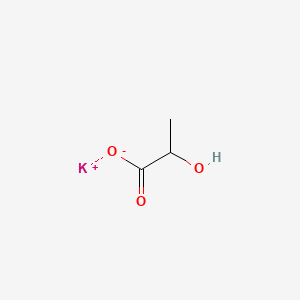

Kaliumlactat ist eine chemische Verbindung mit der Formel KC₃H₅O₃. Es ist das Kaliumsalz der Milchsäure und erscheint als eine klare, hygroskopische, sirupartige Flüssigkeitsaufschlämmung, die typischerweise 60 % Feststoffe enthält . This compound wird in der Lebensmittelindustrie als Konservierungsmittel und Geschmacksverstärker sowie in verschiedenen industriellen Anwendungen weit verbreitet eingesetzt.

Wissenschaftliche Forschungsanwendungen

Kaliumlactat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie:

- Wird als Puffermittel in verschiedenen chemischen Reaktionen eingesetzt.

- Dient als Quelle für Lactationen in der analytischen Chemie.

Biologie:

- Wird in Zellkulturmedien eingesetzt, um eine Quelle für Kalium und Lactat zu liefern.

- Wird in Studien verwendet, die sich mit Stoffwechselwegen und Energieproduktion befassen.

Medizin:

- Wird in intravenösen Lösungen zur Behandlung von Elektrolytstörungen eingesetzt.

- Wird auf seine potenzielle Rolle bei der Herz-Kreislauf-Gesundheit und Stoffwechselstörungen untersucht .

Industrie:

- Wird in der Lebensmittelindustrie häufig als Konservierungsmittel und Geschmacksverstärker eingesetzt.

- Wird bei der Herstellung von biologisch abbaubaren Kunststoffen und anderen umweltfreundlichen Materialien eingesetzt .

5. Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch seine Rolle als Quelle für Lactationen und Kaliumionen. Lactationen werden zu Kohlendioxid und Wasser metabolisiert, was den Verbrauch von Wasserstoffkationen erfordert und so einen metabolischen alkalisierenden Effekt erzeugt . Kaliumionen spielen eine entscheidende Rolle bei der Aufrechterhaltung der Zellfunktion, der Nervenübertragung und der Muskelkontraktion.

Ähnliche Verbindungen:

Natriumlactat: Natriumsalz der Milchsäure, das ähnlich in der Lebensmittelkonservierung und in medizinischen Anwendungen verwendet wird.

Calciumlactat: Calciumsalz der Milchsäure, das als Lebensmittelzusatzstoff und in Calciumpräparaten verwendet wird.

Magnesiumlactat: Magnesiumsalz der Milchsäure, das als Nahrungsergänzungsmittel und in medizinischen Behandlungen verwendet wird.

Einzigartigkeit von this compound: this compound ist einzigartig in seiner Fähigkeit, sowohl Kalium- als auch Lactationen bereitzustellen, was es besonders wertvoll für Anwendungen macht, bei denen beide Ionen benötigt werden. Seine hygroskopische Natur und seine hohe Löslichkeit machen es auch zu einem wirksamen Konservierungsmittel und Geschmacksverstärker in der Lebensmittelindustrie .

Wirkmechanismus

Target of Action

Potassium lactate, the potassium salt of lactic acid, primarily targets potassium channels in cells . It is also known to have a broad antimicrobial action, making it effective at inhibiting most spoilage and pathogenic bacteria .

Mode of Action

Potassium lactate interacts with its targets by activating ATP-sensitive potassium channels . This activation can interfere with ATP production by inhibiting glycolysis . Furthermore, potassium lactate has been found to have a broad antimicrobial action, which is particularly useful in food safety as it helps inhibit the growth of bacteria .

Biochemical Pathways

The biochemical pathways affected by potassium lactate are primarily related to energy metabolism and signal transduction during immune and inflammatory responses . Lactate, the base component of potassium lactate, plays an indispensable role in various physiological cellular functions. It contributes to energy metabolism and signal transduction during immune and inflammatory responses .

Result of Action

The action of potassium lactate results in several molecular and cellular effects. In T cells, lactate causes the cells to produce higher amounts of the proinflammatory cytokine IL-17 and triggers loss of cytolytic activity .

Action Environment

The action, efficacy, and stability of potassium lactate can be influenced by environmental factors. For instance, in meat and poultry products, potassium lactate is used to extend shelf life and increase food safety . It has been found that the use of potassium lactate in traditional meat products like salami enables a 30% sodium chloride reduction without compromising the product quality and antimicrobial benefits of high sodium chloride concentration .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Kaliumlactat wird durch Neutralisieren von Milchsäure mit Kaliumhydroxid hergestellt. Die Reaktion lässt sich wie folgt darstellen:

CH3CH(OH)COOH+KOH→KC3H5O3+H2O

Milchsäure, die aus einer Zuckerquelle fermentiert wird, reagiert mit Kaliumhydroxid zu this compound und Wasser {_svg_2}.

Industrielle Herstellungsverfahren: In industriellen Umgebungen wird Milchsäure typischerweise durch Fermentation von Kohlenhydraten wie Glucose oder Saccharose hergestellt. Die Milchsäure wird dann gereinigt und mit Kaliumhydroxid neutralisiert, um this compound zu erzeugen. Die resultierende Lösung kann auf bis zu 78 % Feststoffe konzentriert werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Kaliumlactat unterliegt aufgrund seiner Eigenschaft als Salz einer schwachen Säure und einer starken Base hauptsächlich Säure-Base-Reaktionen. Es kann auch an Veresterungsreaktionen teilnehmen, wenn es mit Alkoholen in Gegenwart eines sauren Katalysators reagiert.

Häufige Reagenzien und Bedingungen:

Säure-Base-Reaktionen: this compound kann mit starken Säuren reagieren, um Milchsäure und das entsprechende Kaliumsalz zu bilden.

Veresterung: In Gegenwart eines sauren Katalysators kann this compound mit Alkoholen reagieren, um Lactatester zu bilden.

Wichtigste gebildete Produkte:

Milchsäure: Wenn this compound mit starken Säuren reagiert.

Lactatester: Wenn this compound mit Alkoholen verestert wird.

Vergleich Mit ähnlichen Verbindungen

Sodium Lactate: Sodium salt of lactic acid, used similarly in food preservation and medical applications.

Calcium Lactate: Calcium salt of lactic acid, used as a food additive and in calcium supplements.

Magnesium Lactate: Magnesium salt of lactic acid, used as a dietary supplement and in medical treatments.

Uniqueness of Potassium Lactate: Potassium lactate is unique in its ability to provide both potassium and lactate ions, making it particularly valuable in applications where both ions are needed. Its hygroscopic nature and high solubility also make it an effective preservative and flavor enhancer in the food industry .

Eigenschaften

CAS-Nummer |

996-31-6 |

|---|---|

Molekularformel |

C3H6KO3 |

Molekulargewicht |

129.18 g/mol |

IUPAC-Name |

potassium;2-hydroxypropanoate |

InChI |

InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6); |

InChI-Schlüssel |

BYPIKLIXBPMDBY-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])O.[K+] |

Kanonische SMILES |

CC(C(=O)O)O.[K] |

| 996-31-6 | |

Physikalische Beschreibung |

Liquid |

Piktogramme |

Acute Toxic; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Potassium lactate acts as an antimicrobial agent, primarily targeting the growth of bacteria like Listeria monocytogenes [, , , , , , , , ]. This inhibitory effect is attributed to its ability to lower the pH of food products, creating an unfavorable environment for bacterial growth.

A: Potassium lactate primarily exerts a listeriostatic effect rather than a listericidal one []. While the exact mechanism is not fully understood, it's believed to disrupt the pH homeostasis of Listeria monocytogenes, interfering with vital cellular processes and inhibiting growth.

A: Yes, research shows that potassium lactate can be used synergistically with other antimicrobials to enhance the safety of ready-to-eat meat products [, , ]. Studies have shown that combinations with sodium diacetate [, , , ], acidified sodium chlorite [], and nisin [] can effectively control Listeria monocytogenes growth.

A: Potassium lactate is often incorporated into various meat products, including frankfurters [, , , , ], cooked ham [, ], turkey breast [, ], ground turkey [], and beef frankfurters []. It's also used in other products like chub mackerel [] and Tajik sambusa [].

A: Research indicates that the concentration of nitrite, rather than its source (synthetic or natural), is the primary factor influencing antilisterial activity in RTE meats containing potassium lactate [].

A: The addition of potassium lactate has been shown to extend the shelf-life of various food products. In chub mackerel, for instance, a 2% potassium lactate treatment extended the shelf life up to nine days compared to the control group, which spoiled after six days [].

A: Potassium lactate can influence the color of meat products. In buffalo calf meat rolls, increasing levels of potassium lactate led to a decrease in redness (a-value) while lightness (L-value) remained unaffected []. Similarly, in marinated catfish fillets, a combination of potassium acetate and potassium lactate increased redness (a) but decreased lightness (L) and yellowness (b*) [].

ANone: The molecular formula of potassium lactate is C3H5KO3 and its molecular weight is 128.17 g/mol.

A: Yes, attenuated total reflectance infrared spectroscopy has been used to study the interaction of potassium lactate with the stratum corneum, particularly its effect on the OH group of serine residues [].

A: Potassium lactate acts as a humectant [, ]. Research on the stratum corneum suggests that it increases the interaction between water molecules and the serine residue of the stratum corneum protein, leading to increased water-holding capacity [].

A: Yes, potassium lactate has been successfully used as a biostimulant in bioremediation efforts to treat groundwater contaminated with chlorinated solvents []. Its role is to stimulate the growth of microorganisms that can degrade these contaminants.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2E)-2-[(2-methylphenyl)methylidene]hydrazinyl]-7-oxoheptanoic acid](/img/structure/B1260502.png)

![methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-[4-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxyphenyl]ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1260505.png)

![4-[1-Hydroxy-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-2-propynyl]benzoic acid](/img/structure/B1260512.png)

![4-[6-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]-1,3-benzothiazol-2-yl]butanenitrile](/img/structure/B1260513.png)

![6-Hydroxy-5-methoxy-7-phenyl-3h-benzo[de]isochromen-1-one](/img/structure/B1260517.png)